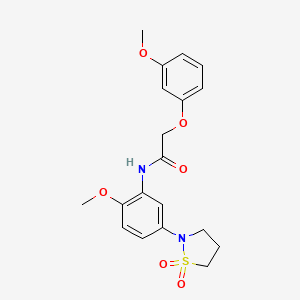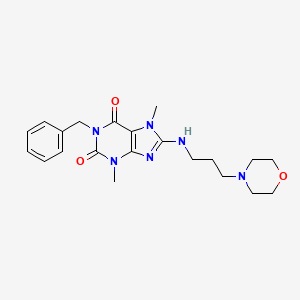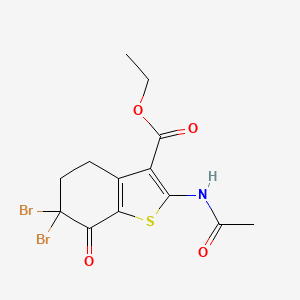
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isothiazolidine and phenoxyacetamide moieties, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the isothiazolidine ring: This step involves the cyclization of a suitable precursor, such as a thioamide, under oxidative conditions to form the isothiazolidine ring.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenol reacts with an appropriate electrophile.
Coupling with phenoxyacetamide: The final step involves coupling the intermediate with phenoxyacetamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The isothiazolidine ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the isothiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Enzyme inhibition: The compound may bind to the active site of enzymes, thereby inhibiting their activity.
Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.
Reactive oxygen species (ROS) generation: The compound’s oxidative properties might lead to the generation of ROS, which can affect cellular processes.
Comparación Con Compuestos Similares
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can be compared to other compounds with similar structural features:
Isothiazolidine derivatives: These compounds share the isothiazolidine ring and may exhibit similar chemical reactivity and biological activity.
Phenoxyacetamide derivatives: Compounds with the phenoxyacetamide moiety can be compared in terms of their pharmacological properties and industrial applications.
List of Similar Compounds
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(3-chlorophenoxy)acetamide
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-3-6-16(12-15)27-13-19(22)20-17-11-14(7-8-18(17)26-2)21-9-4-10-28(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHRPCNBAWSFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654507.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2654508.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2654513.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2654514.png)

![6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/new.no-structure.jpg)
![2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2654517.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2654519.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2654524.png)

